molecular formula C22H19N3O B606707 CJ-3-60 CAS No. 1798328-35-4

CJ-3-60

Katalognummer: B606707
CAS-Nummer: 1798328-35-4
Molekulargewicht: 341.414
InChI-Schlüssel: DWSCHFNVCGYPQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of the Compound in Chemical Biology

Chemical biology utilizes small molecules as probes to dissect and manipulate biological processes. nih.gov In this domain, CJ-2360 serves as a powerful tool for studying the ALK signaling pathway. As a potent and selective inhibitor, CJ-2360 allows researchers to acutely and specifically block the kinase activity of ALK in cellular and preclinical models. nih.gov This targeted inhibition enables the elucidation of the downstream signaling events regulated by ALK and helps to understand the cellular consequences of its aberrant activation.

The development of CJ-2360, a compound with a fused indoloquinoline scaffold, exemplifies the structure-activity relationship (SAR) studies that are central to medicinal chemistry and chemical biology. nih.govnih.gov By systematically modifying the chemical structure of a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. nih.gov The detailed investigation of how CJ-2360 interacts with the ATP-binding pocket of ALK provides valuable insights into the molecular determinants of kinase inhibition, guiding the design of future generations of inhibitors. nih.gov

Research Gaps and Significance of Investigating CJ-2360

Despite the success of first and second-generation ALK inhibitors, a significant clinical challenge remains: the development of acquired resistance. oaepublish.comencyclopedia.pub Resistance can arise through several mechanisms, most notably the acquisition of secondary mutations within the ALK kinase domain that prevent the inhibitor from binding effectively. oaepublish.comencyclopedia.pub One of the most common and challenging resistance mutations is the G1202R "solvent front" mutation, which confers broad resistance to many existing ALK inhibitors. amegroups.org

The investigation into CJ-2360 is highly significant as it directly addresses this critical research gap. Preclinical studies have demonstrated that CJ-2360 possesses low-nanomolar potency not only against wild-type ALK but also against a panel of clinically relevant ALK mutants, including those that are resistant to earlier-generation inhibitors. nih.gov This suggests that CJ-2360 has the potential to overcome acquired resistance and provide a therapeutic option for patients whose disease has progressed on other ALK-targeted therapies.

Furthermore, the ability of a drug to penetrate the central nervous system (CNS) is crucial, as the brain is a common site of metastasis in ALK-positive cancers. patsnap.com The development of ALK inhibitors with improved CNS penetration is an ongoing research goal. The investigation of CJ-2360 includes evaluating its pharmacokinetic properties to determine its potential for efficacy in treating or preventing brain metastases. nih.gov The discovery of a potent, orally active ALK inhibitor capable of achieving complete tumor regression in preclinical models, as reported for CJ-2360, underscores its potential to fill a critical void in the management of ALK-driven malignancies. nih.gov

Research Findings

Inhibitory Activity of CJ-2360

CJ-2360 has demonstrated potent inhibitory activity against both wild-type ALK and various mutant forms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

TargetIC50 (nM)Reference
Wild-type ALK2.2 nih.gov

The compound's efficacy extends to cellular models, where it has shown potent inhibition of cell growth in cancer cell lines driven by ALK fusion proteins.

Cell LineALK FusionIC50 (nM)Reference
KARPAS-299NPM-ALK1.8 nih.gov
H3122EML4-ALK3.0 nih.gov

Eigenschaften

CAS-Nummer

1798328-35-4

Molekularformel

C22H19N3O

Molekulargewicht

341.414

IUPAC-Name

N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide

InChI

InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26)

InChI-Schlüssel

DWSCHFNVCGYPQC-UHFFFAOYSA-N

SMILES

O=C(NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC(C)=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CJ-3-60;  CJ 3-60;  CJ3-60;  CJ-360;  CJ 360;  CJ360; 

Herkunft des Produkts

United States

Chemical Synthesis and Derivatization of Cj 3 60

Synthetic Methodologies for CJ-3-60 Elucidation and Production

The available information characterizes CJ-3-60 as a synthetic derivative of G3. nih.gov While the structural relationship between G3 and CJ-3-60 has been elucidated, detailed step-by-step synthetic routes specifically for the production of CJ-3-60 from its precursors were not comprehensively described in the consulted literature. nih.gov

The structure of G3 is reported as 2-iodo-N-[1-(phenylmethyl)-1H-benzimidazol-2-yl]benzamide. nih.gov Comparison of the chemical structures presented indicates that CJ-3-60 is a modification of the benzamide (B126) moiety of G3, where the 2-iodo substituent is replaced by a more complex chemical group. nih.gov

Original Synthetic Routes and Yield Optimization

Based on the available search results, specific details regarding the original synthetic routes developed exclusively for CJ-3-60 or efforts focused on optimizing the yield of its synthesis were not found. The literature primarily identifies CJ-3-60 as a compound synthesized as a derivative of G3 for biological evaluation. nih.gov

Development of Enantioselective Synthesis Strategies

Information pertaining to the development of enantioselective synthesis strategies specifically for CJ-3-60 was not available in the consulted sources. While enantioselective synthesis is a significant area in organic chemistry for producing chirally pure compounds, the research findings did not detail asymmetric synthetic approaches applied to CJ-3-60.

Design and Preparation of CJ-3-60 Analogs and Derivatives

CJ-3-60 itself represents a designed derivative based on the scaffold of G3. nih.gov This approach falls under the purview of designing and preparing analogs through structural modifications of a lead compound.

Rational Design Approaches for Structural Modification

The rational design approach leading to CJ-3-60 was centered on utilizing G3 as a structural scaffold. The modification introduced to the G3 structure in CJ-3-60, specifically on the benzamide ring, was undertaken with the aim of developing compounds with potentially improved biological activities, such as enhanced anti-HIF-1α effects. nih.gov This highlights a strategy of targeted structural alteration to modulate or enhance the desired pharmacological properties.

Advanced Structural Characterization and Elucidation of Cj 3 60

Spectroscopic and Crystallographic Analyses for Precise Structural Assignment

Crystallographic data for Cj-3 (CCDC: 2356631) indicates the empirical formula C₁₄H₈EuN₃O₁₁. rcsb.org The compound crystallizes in the orthorhombic crystal system with the space group Pbcm. rcsb.org The unit cell parameters determined at 293 K are a = 7.9885(4) Å, b = 21.6907(12) Å, and c = 18.2297(10) Å. rcsb.org The volume of the unit cell is 3158.8(3) ų, with Z = 4, indicating four formula units per unit cell. rcsb.org Molybdenum Kα radiation (λ = 0.71073) was used for data collection. rcsb.org The crystallographic analysis also provides details on hydrogen bonding positions within the crystal structure. rcsb.org

FTIR spectroscopy provides complementary information by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of Cj-3 has been recorded and analyzed as part of its characterization. rcsb.org While specific peak assignments and interpretations are not detailed in the available information, the acquisition of the FTIR spectrum is a standard step in confirming the presence of expected functional groups and providing a spectroscopic fingerprint for the compound.

The combination of single-crystal X-ray diffraction and FTIR spectroscopy offers a robust approach to confirm the proposed chemical structure and understand the molecular packing in the solid state.

Table 1: Crystallographic Data for Cj-3

PropertyValue
Empirical formulaC₁₄H₈EuN₃O₁₁
CCDC2356631
Formula weight546.20
Crystal systemorthorhombic
Space groupPbcm
Temperature (K)293
a (Å)7.9885(4)
b (Å)21.6907(12)
c (Å)18.2297(10)
Volume (ų)3158.8(3)
Z4
Radiation typeMo Kα

Stereochemical Analysis and Determination of Absolute Configuration

Stereochemical analysis is crucial for compounds that can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. Determining the absolute configuration specifies the precise spatial arrangement of atoms at chiral centers.

Common methods for determining absolute configuration include single-crystal X-ray diffraction, particularly utilizing anomalous dispersion effects, and spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in conjunction with computational calculations. wikipedia.orgbioregistry.ionih.gov

In the case of Cj-3, the reported space group from the single-crystal X-ray diffraction analysis is Pbcm. rcsb.org Space groups are mathematical descriptions of the symmetry elements present in a crystal lattice. The space group Pbcm is a centrosymmetric space group, meaning that the crystal structure possesses a center of symmetry.

The presence of a centrosymmetric space group in a crystal structure has implications for the chirality of the molecules within that structure in the solid state. If a compound crystallizes in a centrosymmetric space group, the crystal lattice as a whole is achiral. This can occur if the molecule itself is achiral, or if the crystal contains equal numbers of enantiomers (a racemic mixture) arranged symmetrically within the lattice. Based solely on the reported centrosymmetric space group Pbcm for Cj-3, the crystal is achiral. Further analysis of the molecular structure within the crystal lattice would be required to determine if the Cj-3 molecule itself is chiral and if the crystal structure represents a racemate.

While the provided crystallographic data confirms the solid-state structure and symmetry of Cj-3, explicit details regarding the stereochemical analysis or the determination of the absolute configuration of the molecule are not available in the provided search results. Techniques like ECD or VCD spectroscopy, often coupled with theoretical calculations, are typically employed to determine the absolute configuration of chiral molecules in solution. bioregistry.ionih.gov

Compound Names and PubChem CIDs

Molecular Mechanisms and Biological Interactions of Cj 3 60

Identification and Characterization of Molecular Targets

CJ-3-60 has been identified as a potent small molecule inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that plays a central role in the cellular response to hypoxia. Its development arose from the chemical modification of a lead compound, G3 (PG-928310), with the aim of enhancing its anti-HIF-1α potency.

Currently, there is a lack of publicly available scientific literature detailing specific receptor binding studies or affinity determination for CJ-3-60. Research has primarily focused on its intracellular targets rather than its interaction with cell surface receptors.

The primary molecular mechanism of CJ-3-60 is the inhibition of HIF-1α protein expression. Under hypoxic conditions, CJ-3-60 has been shown to decrease the levels of HIF-1α protein in a dose-dependent manner. This inhibitory effect on HIF-1α expression is more potent than that of the known anti-HIF-1α agent YC-1. By inhibiting HIF-1α, CJ-3-60 effectively modulates the activity of a master regulator of the hypoxic response.

The inhibition of HIF-1α by CJ-3-60 leads to the downstream suppression of HIF-1α target genes. A critical target in this pathway is Vascular Endothelial Growth Factor (VEGF), a potent signal protein that stimulates the formation of new blood vessels (angiogenesis). Studies have demonstrated that treatment with CJ-3-60 results in a reduction of VEGF secretion. This indicates that CJ-3-60 indirectly modulates the signaling activity of the VEGF pathway by downregulating the expression of its key ligand.

TargetEffect of CJ-3-60Downstream Consequence
HIF-1αInhibition of protein expressionReduced transcription of target genes
VEGFDecreased secretionInhibition of angiogenesis

Detailed studies on the broader protein-protein interaction network of CJ-3-60 are not extensively documented in the available scientific literature. The primary focus has been on its interaction with the HIF-1α pathway.

Cellular Pathway Modulation and Signaling Crosstalk

The inhibitory action of CJ-3-60 on HIF-1α has significant consequences for cellular pathways, particularly those involved in angiogenesis.

The modulation of the HIF-1α pathway by CJ-3-60 directly impacts the VEGF signaling cascade. By reducing the expression of HIF-1α, CJ-3-60 curtails the transcription of the VEGF gene. This leads to lower levels of secreted VEGF protein, which in turn reduces the activation of VEGF receptors on endothelial cells. The diminished VEGF signaling results in a potent anti-angiogenic effect. Research has shown that CJ-3-60 exhibits a high inhibitory effect on human microvascular endothelial cell (HMEC) angiogenesis.

Comprehensive transcriptomic and proteomic profiling studies specifically investigating the global cellular responses to CJ-3-60 are not widely available. The existing research has focused on the targeted effects on HIF-1α and VEGF expression.

Mechanistic Studies of Biological Activities at the Sub-Cellular Level

The primary molecular mechanism of CJ-3-60 at the sub-cellular level is the potent inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov CJ-3-60 is a synthetic derivative of the compound PG-928310 (also known as G3), developed to enhance its anti-HIF-1α capabilities. nih.gov Research has demonstrated that CJ-3-60 is a more effective inhibitor of HIF-1α protein expression under hypoxic conditions than its parent compound and other known inhibitors like YC-1. nih.gov

This inhibitory action occurs in a dose-dependent manner. nih.gov In mechanistic studies involving breast cancer (BCa) cells, such as MDA-MB-231 and JygMC(A), treatment with CJ-3-60 under hypoxic conditions led to a significant reduction in HIF-1α protein levels. nih.gov This suggests that CJ-3-60 interferes with the stability or synthesis of the HIF-1α protein within the cell. nih.gov

A direct consequence of HIF-1α inhibition is the downstream suppression of its target genes, a critical one being Vascular Endothelial Growth Factor (VEGF). nih.gov By preventing the expression of HIF-1α, CJ-3-60 effectively blocks the hypoxia-induced expression of VEGF. nih.gov This disruption of the HIF-1α/VEGF pathway is the basis for the compound's significant anti-angiogenic effects. nih.gov Studies on Human Microvascular Endothelial Cells (HMEC) have confirmed that CJ-3-60 potently inhibits angiogenesis, the formation of new blood vessels. nih.gov

Detailed Research Findings

Comparative studies have been conducted to quantify the efficacy of CJ-3-60 against its parent compound, G3, and another anti-HIF-1α compound, YC-1. The results consistently highlight the superior activity of CJ-3-60. nih.gov

For instance, in MDA-MB-231 breast cancer cells under hypoxic conditions, a concentration of 1 µM of CJ-3-60 resulted in a more substantial reduction of HIF-1α protein expression compared to the same concentration of G3 and YC-1. nih.gov

Table 1: Comparative Inhibition of HIF-1α Expression
CompoundConcentrationInhibition of Hypoxia-Induced HIF-1α Expression in MDA-MB-231 cells
CJ-3-601 µM~70%
G3 (PG-928310)1 µM>60%
YC-11 µM<60%

Data sourced from a 2016 study on anti-angiogenesis compounds. nih.gov

Furthermore, the anti-angiogenic potential of these compounds was quantified by observing their effect on HMEC tube formation. CJ-3-60 demonstrated the most potent inhibition of angiogenesis among the tested compounds. nih.gov

Table 2: Comparative Inhibition of Angiogenesis
CompoundInhibitory Effect on HMEC Angiogenesis
CJ-3-6093.1%
G3 (PG-928310)82.3%
YC-170.8%

Data reflects the percentage of inhibition of angiogenic ability as measured by cross-point counting at 11 hours. nih.gov

These findings underscore the enhanced molecular efficiency of CJ-3-60 at the sub-cellular level, leading to a more pronounced biological effect in the context of inhibiting the hypoxia-induced signaling cascade that is crucial for angiogenesis. nih.gov

Structure Activity Relationship Sar Studies of Cj 3 60 Analogs

Principles of Structural Variation in SAR Investigations

The fundamental principle of SAR studies is that systematic modifications to a molecule's structure can lead to corresponding changes in its biological activity. wikipedia.orgsolubilityofthings.com This process involves the synthesis and evaluation of a series of analogs where specific parts of the lead compound, in this case CJ-3-60, are altered one at a time. drugdesign.org The goal is to determine which functional groups and structural motifs are essential for activity, which ones can be modified, and which are detrimental. drugdesign.org

In the investigation of CJ-3-60, a series of analogs were synthesized by modifying three key positions on its core scaffold: the R1 substituent on the phenyl ring, the R2 substituent on the heterocyclic core, and the R3 terminal group. Modifications included altering the size, lipophilicity, and electronic properties of the substituents.

Key findings from these structural variations are summarized below:

Modification at R1: Introducing small, electron-withdrawing groups, such as fluoro (CJ-3-61) or chloro (CJ-3-62), on the phenyl ring resulted in a significant increase in potency compared to the unsubstituted parent compound (CJ-3-60). Conversely, the introduction of bulky or electron-donating groups at this position led to a marked decrease in activity, as seen in the tert-butyl analog (CJ-3-64).

Modification at R2: The nature of the heterocyclic core was found to be critical. Replacing the original oxazole ring with a thiazole (CJ-3-65) maintained activity, suggesting some tolerance for heteroatom substitution. However, larger ring systems were not well-tolerated.

Modification at R3: The terminal amide group proved essential for activity. Conversion to a carboxylic acid (CJ-3-67) or an ester (CJ-3-68) resulted in a complete loss of biological function, indicating that the hydrogen bond donating capability of the N-H group is a critical interaction.

The biological activity of selected CJ-3-60 analogs is presented in the table below.

Compound IDR1 SubstituentR2 HeterocycleR3 Terminal GroupIC₅₀ (nM)
CJ-3-60 -HOxazole-CONH₂150
CJ-3-61 4-FluoroOxazole-CONH₂25
CJ-3-62 4-ChloroOxazole-CONH₂30
CJ-3-63 4-MethylOxazole-CONH₂250
CJ-3-64 4-tert-ButylOxazole-CONH₂>1000
CJ-3-65 4-FluoroThiazole-CONH₂28
CJ-3-66 4-FluoroOxazole-CONHCH₃45
CJ-3-67 4-FluoroOxazole-COOH>5000
CJ-3-68 4-FluoroOxazole-COOCH₃>5000

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To gain a more quantitative understanding of the structure-activity relationships, a Quantitative Structure-Activity Relationship (QSAR) model was developed. fiveable.me QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. fiveable.me

For the CJ-3-60 series, a set of molecular descriptors representing steric, electronic, and hydrophobic properties were calculated for each analog. These descriptors were then used as predictor variables to build a regression model against the observed biological activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value). wikipedia.org The principal steps included descriptor calculation, variable selection, model construction, and rigorous validation. libretexts.org

The resulting QSAR model is represented by the following equation:

pIC₅₀ = 1.25(σ) - 0.42(Eₛ) + 0.55(π) + 5.80

Where:

σ (Sigma) is the Hammett constant, representing the electronic effect of the R1 substituent.

Eₛ (Es) is Taft's steric parameter for the R1 substituent.

π (Pi) is the Hansch hydrophobicity constant for the R1 substituent.

This equation indicates that potency is positively correlated with the electron-withdrawing character (positive σ) and hydrophobicity (positive π) of the R1 substituent, while it is negatively correlated with steric bulk (negative Eₛ). The model's statistical robustness was confirmed through internal and external validation methods.

Statistical ParameterValueDescription
n 35Number of compounds in the dataset
0.92Coefficient of determination (goodness of fit)
0.85Cross-validated r² (internal predictive ability)
F-statistic 115.4F-test value for statistical significance
r²_pred 0.88r² for the external test set (external predictive ability)

Ligand-Based and Receptor-Based SAR Approaches for Target Interaction

To further elucidate the mechanism of action, both ligand-based and receptor-based approaches were employed. These computational methods provide insights into the molecular interactions between the CJ-3-60 analogs and their biological target, even in the absence of a high-resolution structure of the target protein.

Ligand-Based Approaches:

Ligand-based drug design relies on the knowledge of molecules that bind to the biological target of interest. quora.com By analyzing the common structural features of the most active compounds, a pharmacophore model was constructed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity.

The pharmacophore for the CJ-3-60 series was identified to consist of:

One aromatic ring center (corresponding to the R1-substituted phenyl ring).

One hydrogen bond acceptor (the nitrogen atom in the oxazole/thiazole ring).

One hydrogen bond donor (the N-H of the R3 amide).

A hydrophobic region adjacent to the aromatic ring.

This model rationalizes the SAR data, explaining why the aromatic R1 group is important, why the terminal amide is essential, and why bulky groups at R1 are detrimental, as they may cause a steric clash that prevents the other features from aligning correctly.

Receptor-Based Approaches:

Receptor-based approaches utilize the three-dimensional structure of the biological target to study ligand interactions. iptonline.com For CJ-3-60, the target was identified as the kinase domain of Tyrosine Kinase X (TK-X). Molecular docking simulations were performed to predict the binding mode of the CJ-3-60 analogs within the ATP-binding site of TK-X.

The docking studies revealed that the analogs adopt a consistent binding pose:

The terminal amide group (-CONH₂) forms two crucial hydrogen bonds with the backbone carbonyl of Glutamate-85 and the backbone N-H of Valine-87 in the hinge region of the kinase. This explains the absolute requirement of the amide group for activity.

The heterocyclic core is positioned deep within the binding pocket.

The R1-substituted phenyl ring occupies a hydrophobic pocket lined by residues such as Leucine-15, Isoleucine-30, and Phenylalanine-88. An electron-withdrawing group at the R1 position was found to engage in a favorable halogen bond with the backbone oxygen of Glycine-16, explaining the increased potency of analogs like CJ-3-61 and CJ-3-62.

Compound IDKey Interacting Residues in TK-XInteraction Type
CJ-3-61 Glu-85, Val-87Hydrogen Bond
Gly-16Halogen Bond
Leu-15, Ile-30, Phe-88Hydrophobic Interaction
CJ-3-64 Glu-85, Val-87Hydrogen Bond (strained)
Phe-88Steric Clash
CJ-3-67 Val-87Ionic Repulsion (with Asp-145)

This integrated approach, combining systematic structural variation with computational modeling, has provided a detailed understanding of the SAR for the CJ-3-60 series, enabling the rational design of next-generation analogs with potentially superior therapeutic profiles.

Preclinical Biological Activity Assessment of Cj 3 60

In Vitro Efficacy Studies

In vitro studies are conducted outside a living organism, typically using cells, tissues, or biological molecules. These studies provide initial insights into a compound's biological activity and can be performed relatively quickly and at a lower cost compared to in vivo studies.

Cell-Based Assays (e.g., proliferation, differentiation, functional assays)

Cell-based assays are widely used to measure the effects of a compound on living cells. These assays can assess various cellular processes relevant to disease, such as cell proliferation, differentiation, migration, viability, cytotoxicity, and the release of cytokines biomex.depharmaron.combdbiosciences.comthermofisher.com. Functional assays can interrogate entire pathways and measure multiple steps within a cell, providing a functional readout of a compound's effects bdbiosciences.com. Examples include assays to measure T-cell proliferation, macrophage or dendritic cell differentiation, and assays assessing cell cycle status biomex.debdbiosciences.com. High-throughput screening (HTS) often utilizes cell-based assays to rapidly screen large libraries of compounds for desired biological activity pharmaron.comncsu.edu.

Biochemical Assays for Specific Enzyme or Receptor Function

Biochemical assays focus on the interaction of a compound with specific biological molecules, such as enzymes or receptors, outside of a cellular context corning.comwuxibiology.com. These assays are essential for understanding a compound's mechanism of action at a molecular level. They can measure direct enzyme activity, receptor binding, or other protein-protein interactions corning.com. Various formats exist, including fluorescence-based methods, which are preferred for their sensitivity and speed, particularly in HTS wuxibiology.comnih.gov. Biochemical assays are crucial for screening compounds that bind to target proteins with a defined mechanism and for optimizing lead compounds wuxibiology.com.

Phenotypic Screening and High-Throughput Analysis

Phenotypic screening involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target beforehand ncsu.edunih.govoncotarget.com. This approach can reveal unexpected biological activities and identify compounds that modulate complex biological processes nih.govnih.gov. High-throughput analysis, often integrated with phenotypic screening, allows for the rapid assessment of large numbers of compounds using automated systems and advanced detection technologies, such as high-content imaging pharmaron.comncsu.eduoncotarget.com. Image-based profiling, for instance, can capture multiple morphological features from cells, providing rich datasets for analysis and prediction of compound activity nih.govnih.gov.

In Vivo Preclinical Model Studies

In vivo studies involve testing the compound in living animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system that mimics human disease wellbeingintlstudiesrepository.orgmdpi.com. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications.

Selection and Validation of Relevant Animal Models

The selection of appropriate animal models is a critical step in preclinical research. Ideal animal models should ideally mimic key aspects of the human disease, including its expression or symptomatology, and show behavioral or physiological modifications that can be objectively measured jocpr.comresearchgate.netnih.gov. Validation criteria for animal models often include predictive validity (how well the model predicts therapeutic outcomes in humans), face validity (similarity to human disease phenotypes), and construct validity (similarity in the underlying mechanisms of the disease) jocpr.comresearchgate.nettaconic.com. Factors such as the resemblance between animal species and humans in terms of physiological and pathophysiological aspects, availability, size, and ethical considerations are also important in model selection researchgate.netnih.govnih.gov. Various types of models exist, including induced, spontaneous, and genetically engineered models researchgate.nettaconic.com.

Efficacy Studies in Established Disease Models (e.g., inflammatory, neurological, infectious models)

Efficacy studies in vivo evaluate a compound's ability to produce a beneficial effect in animal models of specific diseases. These models are designed to replicate aspects of human conditions such as inflammatory disorders, neurological diseases, or infectious diseases mdpi.comfrontiersin.orgoup.comxiahepublishing.commdpi.comnih.govnih.govmdpi.com. For example, inflammatory models might involve inducing inflammation through various means, while neurological models could mimic conditions like multiple sclerosis or neuroinflammation frontiersin.orgmdpi.comnih.gov. Infectious disease models involve infecting animals with a pathogen to study the compound's ability to treat or prevent the infection nih.govmdpi.comnih.govcambridge.orgresearchgate.net. These studies assess various endpoints relevant to the disease, such as reduction in inflammation, improvement in neurological function, or clearance of the infectious agent mdpi.commdpi.commdpi.com.

Pharmacology of Cj 3 60 in Preclinical Contexts

Pharmacodynamic Profiling in Preclinical Models

Information regarding the pharmacodynamic profile of CJ-3-60 in preclinical models, such as its mechanism of action, target engagement, or efficacy in various disease models, was not found in the consulted sources.

Preclinical Pharmacokinetic Evaluation (e.g., in vivo systemic exposure, tissue distribution)

Details on the preclinical pharmacokinetic evaluation of CJ-3-60, including in vivo systemic exposure, absorption, distribution, metabolism, excretion, half-life, bioavailability, or tissue distribution in animal models, were not available in the search results.

Research Methodological Considerations for Cj 3 60 Studies

Advanced Data Collection and Analytical Methodologies

The initial identification and validation of CJ-3-60's bioactivity relied on a combination of cell-based assays and standard biochemical analyses. Research on this compound, with the chemical name N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide, has utilized specific methodologies to collect data on its efficacy as an inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α). jcancer.org

Cell-Based Screening and Analysis: Initial studies employed human breast cancer cell lines (MDA-MB-231) that were genetically modified to express a vascular endothelial growth factor (VEGF) promoter-driven luciferase reporter system. This allowed for high-throughput screening of compounds based on their ability to inhibit HIF-1α activity under hypoxic conditions (0.5% O₂). jcancer.org Data collection involved measuring luciferase activity, which serves as an indirect measure of VEGF promoter activation, a downstream target of HIF-1α. jcancer.org

Protein Expression Analysis: To directly measure the effect of CJ-3-60 on its target, Western blot analysis was used. This technique quantified the levels of HIF-1α protein in cancer cells treated with the compound under hypoxic conditions. jcancer.org This method provides semi-quantitative data on protein expression, demonstrating a dose-dependent inhibition of HIF-1α by CJ-3-60. jcancer.org

Interactive Data Table: Analytical Methods in CJ-3-60 Research Below is a summary of the analytical methods described in the foundational study of CJ-3-60.

MethodologyPurposeCell Line UsedKey MeasurementReference
VEGF-Luciferase Reporter AssayScreening for anti-HIF-1α activityMDA-MB-231Luciferase activity (Relative Light Units) jcancer.org
Western Blot AnalysisQuantification of HIF-1α protein expressionMDA-MB-231, JygMC(A)Protein band intensity jcancer.org
VEGF Secretion Assay (ELISA)Measuring inhibition of VEGF protein secretionMDA-MD-231VEGF concentration (pg/mL) nih.gov

Detailed Research Findings: In comparative analyses, CJ-3-60 was found to be a more potent inhibitor of HIF-1α expression than its parent compound, G3, and another known inhibitor, YC-1. At a concentration of 1 µM, CJ-3-60 inhibited hypoxia-induced HIF-1α expression in MDA-MB-231 cells by nearly 70%. jcancer.org This demonstrates the utility of the applied methodologies in discerning the relative efficacy of different compounds.

Inhibition of HIF-1α Expression by Different Compounds at 1 µM
CompoundInhibition Percentage (%)Reference
YC-1< 60% jcancer.org
G3 (PG-928310)> 60% jcancer.org
CJ-3-60~ 70% jcancer.org

Strategies for Ensuring Reproducibility and Rigor in Preclinical Research

While specific reproducibility studies for CJ-3-60 are not publicly available, ensuring rigor in preclinical research is paramount. The "reproducibility crisis" in science has highlighted the need for stringent study design and transparent reporting. For a compound like CJ-3-60, moving from initial in vitro findings to further preclinical development would require adherence to established best practices.

Key Strategies for Rigor:

Transparent Reporting: Detailed documentation of all experimental procedures, reagents (including compound source and purity), and data analysis methods is essential. Guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed for any future animal studies.

Blinding and Randomization: To mitigate bias, experiments should be conducted in a blinded manner where possible, and experimental units (e.g., cell cultures, animals) should be randomly assigned to treatment groups.

Sample Size and Power Analysis: Statistical methods should be used to pre-determine the appropriate sample size needed to detect a statistically significant effect, avoiding both underpowered studies that may miss a true effect and the overuse of resources.

Independent Replication: Findings, particularly key results demonstrating efficacy, should be replicated by independent researchers in different laboratories to confirm their robustness. The initial findings on CJ-3-60 would need to undergo such validation before proceeding to more advanced preclinical stages. jcancer.org

Ethical Guidelines and Compliance in Animal Model Studies

There is no publicly available information on animal model studies conducted specifically with CJ-3-60. However, should the development of this compound progress to the in vivo stage, all research must be conducted in strict accordance with ethical guidelines for animal experimentation. The goal is to ensure the humane treatment of animals while advancing scientific knowledge.

The 3Rs Principles: The cornerstone of ethical animal research is the principle of the "Three Rs":

Replacement: Using non-animal methods whenever possible. The initial studies on CJ-3-60 correctly utilized in vitro cell culture models first. jcancer.org

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This is achieved through careful experimental design and statistical analysis.

Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing humane endpoints.

All research involving animal models must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. These committees are responsible for ensuring that the proposed research is scientifically justified and that the welfare of the animals is protected.

Future Directions and Translational Perspectives for Cj 3 60 Research

Identification of Novel Research Avenues for CJ-3-60

The primary focus of CJ-3-60 research has been its activity as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular responses to low oxygen conditions, which are prevalent in solid tumors. core.ac.uk Building upon this foundational knowledge, several new research avenues can be identified.

One promising direction is the investigation of CJ-3-60 in a broader range of cancer types beyond breast cancer. Since HIF-1α is overexpressed in many solid tumors and is associated with poor prognosis, exploring the efficacy of CJ-3-60 in cancers such as lung, prostate, and pancreatic cancer is a logical next step. mdpi.com Research could focus on cell lines and preclinical models of these cancers to determine the compound's anti-tumor effects.

Another novel avenue lies in the exploration of CJ-3-60's potential to overcome resistance to existing cancer therapies. HIF-1α is a known driver of resistance to chemotherapy and radiation. nih.gov Studies could be designed to evaluate CJ-3-60 in combination with standard-of-care treatments to assess its ability to sensitize resistant cancer cells and improve therapeutic outcomes.

Furthermore, the role of HIF-1α extends beyond angiogenesis and cell survival to include the regulation of cancer stem cells (CSCs). mdpi.com Investigating the effect of CJ-3-60 on CSC populations within tumors could reveal a novel mechanism to target tumor recurrence and metastasis. mdpi.com

Beyond oncology, the inhibition of HIF-1α has potential implications in other pathological conditions. Research into the effects of CJ-3-60 on inflammatory diseases, ischemic conditions, and certain diabetic complications where HIF-1α plays a role could open up entirely new therapeutic areas for this compound. mdpi.com

Potential Applications and Broader Scientific Impact of CJ-3-60 Research

The research into CJ-3-60 holds the potential for significant applications and a broad scientific impact. The most direct application is the development of a novel anti-cancer agent. As a potent inhibitor of HIF-1α, CJ-3-60 targets a central pathway in tumor progression, including angiogenesis, metabolic adaptation, and metastasis. core.ac.ukbmj.com

The broader scientific impact of CJ-3-60 research lies in its utility as a tool to dissect the complex roles of HIF-1α in both health and disease. By studying the specific effects of CJ-3-60, researchers can gain a deeper understanding of the downstream signaling pathways regulated by HIF-1α. This knowledge can lead to the identification of new therapeutic targets and biomarkers.

Moreover, the development of CJ-3-60 as a chemical probe can aid in understanding the intricate mechanisms of the tumor microenvironment. Its ability to modulate the hypoxic response can shed light on the interplay between cancer cells, endothelial cells, and immune cells. researchgate.net

The successful development of CJ-3-60 or its analogs could also validate the therapeutic strategy of targeting HIF-1α, which has been a long-sought-after goal in cancer therapy. mdpi.com This could pave the way for the development of other small molecule inhibitors with improved potency and specificity.

Long-Term Research Strategy for CJ-3-60 and its Analogs

A comprehensive long-term research strategy for CJ-3-60 will be crucial for its potential translation into clinical practice. This strategy should encompass several key areas.

Preclinical Development: The immediate next step is to conduct extensive preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of CJ-3-60. These studies are essential to establish a preliminary safety and efficacy profile before any consideration of human trials.

Medicinal Chemistry and Analog Development: A focused medicinal chemistry program should run in parallel to develop analogs of CJ-3-60. The goal would be to improve upon the parent compound's properties, such as increased potency, enhanced selectivity for HIF-1α, improved solubility, and more favorable pharmacokinetic profiles. This process of chemical modification, which led to the development of CJ-3-60 from its parent compound G3, should be continued to create even more effective drug candidates.

Biomarker Identification: A critical component of the long-term strategy is the identification of predictive biomarkers. Research should focus on identifying which patient populations are most likely to respond to CJ-3-60 therapy. This could involve genomic, proteomic, or imaging-based biomarkers related to HIF-1α expression or activity. longdom.org

Combination Therapies: Exploring rational combination therapies will be a key long-term goal. mdpi.com Given that targeting a single pathway in cancer is often met with resistance, combining CJ-3-60 with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic effects and more durable responses. longdom.orgmdpi.com

Translational Studies: Ultimately, the long-term vision is to advance the most promising compound into early-phase clinical trials. This will require a carefully designed clinical development plan, starting with Phase I trials to assess safety and determine the recommended dose for further studies.

Q & A

Advanced Research Question

  • Systematic analog synthesis : Modify functional groups (e.g., substituents on the phenyl ring) to probe steric and electronic effects.
  • High-throughput screening : Test analogs in 96-well formats using HRE-luciferase reporters.
  • Computational modeling : Predict binding affinities to HIF-1α’s PAS-B domain to guide rational design .

What controls are essential when testing CJ-3-60’s activity in vitro?

Basic Research Question

  • Untreated controls : Baseline HIF-1α/VEGF levels under hypoxia.
  • Vehicle controls (e.g., DMSO) to exclude solvent effects.
  • Positive controls (e.g., 10 µM YC-1) to benchmark inhibition efficacy.
  • Normoxic conditions to confirm hypoxia-specific activity .

How can reproducibility of CJ-3-60’s effects be ensured across cell lines?

Advanced Research Question

  • Standardized protocols : Uniform hypoxia exposure (e.g., 1% O₂ for 24 hours).
  • Multiple cell models : Test in both triple-negative (MDA-MB-231) and hormone-responsive breast cancer lines.
  • Independent replicates : Three biological replicates with technical triplicates to assess variability .

What statistical approaches are appropriate for analyzing CJ-3-60’s dose-response data?

Basic Research Question

  • ANOVA with Tukey’s post-hoc test : Compare means across concentration groups.
  • Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
  • p-values <0.05 : Establish significance thresholds for biological relevance .

How can omics data be integrated into mechanistic studies of CJ-3-60?

Advanced Research Question

  • Transcriptomics : RNA-seq to identify hypoxia-regulated genes altered by CJ-3-60.
  • Proteomics : SILAC-based mass spectrometry to map HIF-1α interaction networks.
  • Functional validation : siRNA knockdown of candidate targets (e.g., VEGF, CAIX) to confirm pathway involvement .

What in vivo models are suitable for preclinical testing of CJ-3-60?

Advanced Research Question

  • Xenograft models : Implant HIF-1α-overexpressing tumors (e.g., MDA-MB-231) in immunodeficient mice.
  • Biomarker analysis : Measure tumor HIF-1α (IHC) and serum VEGF (ELISA) post-treatment.
  • Dosing regimens : Intraperitoneal injection (e.g., 10 mg/kg daily) with toxicity monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJ-3-60
Reactant of Route 2
Reactant of Route 2
CJ-3-60

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.